molecular formula C22H19ClN4O B11454673 4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11454673
M. Wt: 390.9 g/mol
InChI Key: YDXUHLZRENLNBB-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C22H19ClN4O. This compound is notable for its unique structure, which includes a benzotriazole moiety, a benzamide group, and a chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the chloro and ethylphenyl groups. The final step involves the formation of the benzamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide

Uniqueness

4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its combination of a benzotriazole core with a benzamide group and a chloro substituent. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19ClN4O/c1-3-15-4-10-18(11-5-15)27-25-20-12-14(2)19(13-21(20)26-27)24-22(28)16-6-8-17(23)9-7-16/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

YDXUHLZRENLNBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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